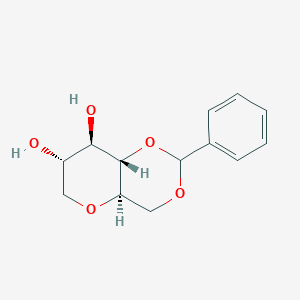

1,5-Anhydro-4,6-O-benzylidene-D-glucitol

Description

Historical Trajectory and Discovery Context in Carbohydrate Chemistry

The development of 1,5-Anhydro-4,6-O-benzylidene-D-glucitol is rooted in two parallel streams of carbohydrate research: the study of anhydro sugars and the invention of protecting group strategies.

The parent structure, 1,5-anhydro-D-glucitol, is a naturally occurring polyol found in the human body, where its plasma concentration is used as a clinical marker for glycemic control. nih.gov Its synthesis from glucose was confirmed in rat hepatoma cells, establishing its biological relevance. nih.gov

The synthetic utility of this and other carbohydrates was unlocked by the development of protecting groups. Benzylidene acetals were first employed in carbohydrate chemistry in the early 20th century to mask diol functionalities. numberanalytics.com This technique involves the reaction of a diol with benzaldehyde (B42025) to form a cyclic acetal (B89532), typically a stable 1,3-dioxane (B1201747) ring when protecting the 4- and 6-hydroxyl groups of a pyranoside. numberanalytics.com The use of a 4,6-O-benzylidene acetal became particularly important because it provides a rigid structure and can be selectively opened, a feature critical for controlled synthetic pathways. nih.gov The combination of the anhydro sugar core with this established protection strategy gave rise to this compound as a useful synthetic building block.

Foundational Role as a Cyclic Carbohydrate Derivative in Synthetic Organic Chemistry

The foundational role of this compound in organic synthesis is defined by its distinct structural characteristics, which chemists can exploit to achieve high levels of stereochemical control.

Rigid Bicyclic System: The fusion of the pyranoid ring of the glucitol core with the 1,3-dioxane ring of the benzylidene acetal creates a conformationally rigid bicyclic system. This rigidity limits the conformational flexibility of the molecule, allowing for more predictable, stereo-controlled reactions at other positions on the sugar ring.

Differential Protection of Hydroxyl Groups: The benzylidene acetal effectively protects the primary hydroxyl group at position 6 and the secondary hydroxyl group at position 4. This leaves the hydroxyl groups at positions 2 and 3 available for further chemical transformations. tandfonline.com This selective masking is fundamental to its role as an intermediate.

Chemical Stability and Selective Cleavage: The benzylidene acetal group is stable under neutral and basic conditions, which makes it compatible with a wide range of synthetic reactions. numberanalytics.com Crucially, it can be removed under acidic conditions. numberanalytics.com Furthermore, it is susceptible to regioselective reductive opening. nih.gov Using different reagents, chemists can selectively cleave the acetal to yield either a 4-O-benzyl ether (leaving the 6-OH free) or a 6-O-benzyl ether (leaving the 4-OH free), a powerful tool for directing subsequent synthetic steps. nih.gov

Significance in Contemporary Glycobiology Research Methodologies

While this compound itself is not typically the final biologically active molecule, it is a key starting material for synthesizing compounds used in glycobiology research. tandfonline.com Glycobiology investigates the roles of complex sugars (glycans) in biological systems.

The parent molecule, 1,5-anhydro-D-glucitol (1,5-AG), is a well-established biomarker for short-term glycemic control, as its levels in the blood are correlated with glucose excursions. nih.gov This biological relevance inspires the synthesis of modified 1,5-AG derivatives to probe or modulate biological pathways. For instance, other derivatives of 1,5-anhydro-D-glucitol have been isolated and evaluated as potential inhibitors of enzymes like α-glucosidase and protein tyrosine phosphatase-1B (PTP1B), which are targets in anti-diabetes research. nih.gov A related compound, 1,5-Anhydro-4,6-O-benzylidene-3-deoxy-D-glucitol, is noted for its use in the biomedical industry for developing potential treatments for diseases such as diabetes. Therefore, this compound serves as a foundational scaffold for creating molecular tools and potential therapeutics for studying carbohydrate-related biological processes.

Overview of Research Utility as a Versatile Synthetic Intermediate

The primary research utility of this compound is as a versatile chiral building block for the synthesis of more complex molecules, particularly modified sugars and nucleoside analogues. tandfonline.comsigmaaldrich.com Its pre-defined stereochemistry and pattern of protected hydroxyl groups make it an ideal starting point for multi-step syntheses.

A clear example of its application is in the synthesis of novel nucleosides. Researchers have used this compound as the starting material to prepare 1,5-anhydro-2,4-dideoxy-D-mannitol nucleosides containing adenine (B156593) and uracil (B121893) bases. tandfonline.com This synthesis took advantage of the free hydroxyl groups at the C-2 and C-3 positions for introducing the necessary chemical modifications to build the final nucleoside structures. tandfonline.com The inherent chirality of the starting material ensures the production of enantiomerically pure products, which is essential for biological applications. The ability to selectively manipulate the unprotected hydroxyls, followed by the strategic removal or modification of the benzylidene group, underscores its versatility as a synthetic intermediate. nih.gov

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(4aR,7S,8R,8aS)-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O5/c14-9-6-16-10-7-17-13(18-12(10)11(9)15)8-4-2-1-3-5-8/h1-5,9-15H,6-7H2/t9-,10+,11+,12+,13?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRNWQNYQBBRLMC-ZLUZDFLPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C2C(O1)COC(O2)C3=CC=CC=C3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H]([C@H]2[C@H](O1)COC(O2)C3=CC=CC=C3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Methodologies for the Chemical Synthesis of 1,5 Anhydro 4,6 O Benzylidene D Glucitol

Contemporary Benzylidene Protection Strategies

The formation of a benzylidene acetal (B89532) across the 4- and 6-hydroxyl groups of 1,5-anhydro-D-glucitol is a critical step in its synthetic manipulation. This protective group imparts conformational rigidity and selectively masks two of the four hydroxyl groups, thereby enabling regioselective reactions at the C-2 and C-3 positions.

Optimized Acetal Formation at the 4,6-Positions

The most common method for the synthesis of 1,5-Anhydro-4,6-O-benzylidene-D-glucitol involves the direct acetalation of 1,5-anhydro-D-glucitol. This reaction is typically carried out using benzaldehyde (B42025) or a benzaldehyde equivalent, such as benzaldehyde dimethyl acetal, in the presence of an acid catalyst. nih.gov The reaction conditions are optimized to favor the formation of the thermodynamically more stable six-membered ring of the 4,6-O-benzylidene acetal.

Key parameters for optimizing this reaction include the choice of solvent, temperature, and the method of water removal to drive the equilibrium towards product formation. Solvents like N,N-dimethylformamide (DMF) and acetonitrile (B52724) are frequently employed. nih.gov

Table 1: Representative Conditions for 4,6-O-Benzylidene Acetal Formation

| Reagent | Catalyst | Solvent | Temperature | Reaction Time | Typical Yield |

| Benzaldehyde | p-Toluenesulfonic acid (TsOH) | Toluene (B28343) | Reflux | Several hours | High |

| Benzaldehyde dimethyl acetal | 10-Camphorsulfonic acid (CSA) | DMF | Room Temp. | > 1 hour | Good to High |

| Benzaldehyde dimethyl acetal | Copper(II) triflate (Cu(OTf)₂) | Acetonitrile | Room Temp. | < 1 hour | High |

This table provides a general overview. Specific yields and reaction times can vary based on the scale and specific laboratory conditions.

Comparative Analysis of Catalytic Systems in Protection Reactions

The choice of catalyst is pivotal for the efficiency and selectivity of the benzylidene protection reaction. Both Brønsted and Lewis acids are effective, with each offering distinct advantages.

Brønsted Acids: Traditional catalysts like p-toluenesulfonic acid (TsOH) and 10-camphorsulfonic acid (CSA) are widely used. nih.gov They are effective but may require longer reaction times and elevated temperatures. nih.gov

Lewis Acids: Lewis acids have emerged as highly efficient catalysts for this transformation. Copper(II) triflate (Cu(OTf)₂) is a notable example, facilitating rapid reaction at room temperature, often with completion in under an hour. nih.gov Other Lewis acids, such as erbium triflate (Er(OTf)₃), have also been shown to be effective. organic-chemistry.org

Table 2: Comparison of Catalytic Systems for Benzylidene Acetal Formation

| Catalyst Type | Catalyst Example | Key Advantages | Key Disadvantages |

| Brønsted Acid | p-Toluenesulfonic acid (TsOH) | Readily available, cost-effective | Longer reaction times, may require heating |

| Brønsted Acid | 10-Camphorsulfonic acid (CSA) | Good catalyst for many applications | Can be less efficient than some Lewis acids |

| Lewis Acid | Copper(II) triflate (Cu(OTf)₂) | High efficiency, mild reaction conditions | Higher cost compared to Brønsted acids |

| Lewis Acid | Erbium triflate (Er(OTf)₃) | Mild deprotection conditions possible | May be less commonly used for protection |

Regioselective Functionalization Approaches

With the 4- and 6-positions protected, the remaining hydroxyl groups at C-2 and C-3 become available for further modification. Achieving regioselectivity in the functionalization of these vicinal diols is a key synthetic challenge.

Selective Esterification and Etherification Protocols

The selective esterification and etherification of the C-2 and C-3 hydroxyls can be influenced by several factors, including the steric and electronic nature of the reagents and the reaction conditions.

Esterification: The Mitsunobu reaction, for instance, can be used for the regioselective benzoylation of vicinal diols on monosaccharide derivatives, with the outcome dependent on the stereochemistry of the starting material. nih.gov In many diol systems, selective monoesterification can be achieved by carefully controlling the stoichiometry of the acylating agent. organic-chemistry.org

Etherification: The formation of ethers, such as benzyl (B1604629) ethers, can be achieved with high regioselectivity. Organotin-catalyzed methods, for example, have been developed for the regioselective benzylation of diols and polyols. researchgate.net

Targeted Acylation Strategies (e.g., Toluoyl Esterification)

The use of sterically demanding acylating agents is a common strategy to achieve high regioselectivity. Toluoyl chloride, for example, can be used to selectively acylate the less sterically hindered hydroxyl group. In the context of this compound, this would generally favor reaction at the C-2 hydroxyl group. The synthesis of derivatives like 1,5-Anhydro-4,6-O-benzylidene-3-deoxy-2-O-toluoyl-D-glucitol highlights the application of this strategy. nih.gov

Table 3: Examples of Regioselective Acylation

| Substrate | Acylating Agent | Position of Acylation | Key Factor |

| Vicinal diols | Benzoic acid (Mitsunobu) | Dependent on stereochemistry | Reaction mechanism |

| This compound | Toluoyl chloride | Primarily C-2 | Steric hindrance |

Stereoselective Conversion Pathways

The rigid conformation of the this compound ring system plays a crucial role in directing the stereochemical outcome of subsequent reactions. The existing stereocenters influence the facial selectivity of reactions at adjacent positions.

For example, the reduction of a ketone at the C-3 position, formed by oxidation of the corresponding hydroxyl group, would be expected to proceed with high stereoselectivity due to the steric hindrance imposed by the rest of the molecule. The synthesis of 4,6-O-benzylidene-D-glycals from 1,5-anhydro-4,6-O-benzylidene-D-hex-1-en-3-ulose, followed by sodium borohydride (B1222165) reduction, demonstrates how the existing stereochemistry directs the approach of the reducing agent to afford specific stereoisomers. researchgate.net

Furthermore, epimerization at a non-anomeric stereocenter can be an important transformation. For instance, the epimerization of glycals using a cyclopentadienylruthenium catalyst has been reported, allowing for the conversion between different stereoisomers. researchgate.net This highlights the potential for stereoselective interconversion of derivatives of this compound.

Strategies for Diastereoselective Control in Derivatization

The derivatization of this compound presents a challenge in controlling the stereochemistry at its free hydroxyl groups. Diastereoselective control is crucial for the synthesis of specific biologically active molecules. One of the primary strategies to achieve this control is through the use of protecting groups that influence the facial selectivity of incoming reagents. The rigid chair conformation of the pyranoid ring, locked by the 1,5-anhydro bridge and the 4,6-O-benzylidene acetal, plays a significant role in directing substituents to either axial or equatorial positions.

For instance, the selective acylation, alkylation, or oxidation of the remaining hydroxyl groups at C-2 and C-3 is highly dependent on the reaction conditions and the nature of the reagents. The use of bulky reagents tends to favor attack from the less sterically hindered equatorial face. Furthermore, neighboring group participation from an existing substituent can direct an incoming group to a specific position, thereby ensuring high diastereoselectivity.

Recent research has also explored the use of chiral catalysts to influence the stereochemical outcome of derivatization reactions. While specific data on the diastereoselective derivatization of this compound is limited in the provided search results, the principles of stereocontrol in cyclic systems are broadly applicable.

Chiral Induction in Related 1,5-Anhydroalditol Syntheses

Chiral induction in the synthesis of 1,5-anhydroalditols is fundamental to obtaining enantiomerically pure products. In syntheses starting from achiral precursors, asymmetric reactions are employed to establish the key stereocenters. Common strategies include asymmetric hydrogenation, Sharpless asymmetric epoxidation, and the use of chiral auxiliaries.

In the context of 1,5-anhydroalditols, chiral pool synthesis, starting from readily available carbohydrates like D-glucose, is a prevalent strategy. The inherent chirality of the starting material is carried through the synthetic sequence, obviating the need for de novo creation of all stereocenters. For example, the synthesis of 1,5-anhydro-D-glucitol derivatives from glucose itself has been demonstrated in rat hepatoma cells, highlighting a biological pathway for creating this chiral scaffold. nih.gov

In laboratory syntheses, the formation of the 1,5-anhydro ring can be achieved through intramolecular cyclization of a suitably functionalized acyclic precursor. The stereochemistry of the hydroxyl groups in the precursor, which is often derived from a natural sugar, dictates the stereochemistry of the final cyclic product.

Enzymatic and Chemoenzymatic Synthesis Methodologies

Enzymatic and chemoenzymatic methods offer mild and highly selective alternatives to traditional chemical synthesis. Lipases, for instance, have been utilized for the selective acetylation of related compounds, demonstrating the potential for enzymatic resolutions. nih.gov In one study, lipase (B570770) PS was used for the selective acetylation to separate 4,6-O-benzylidene-D-allal and -D-glucal, which are structurally related to the target compound. nih.gov

The use of enzymes such as pyranose oxidase can be employed in the broader context of 1,5-anhydroglucitol metabolism and synthesis. researchgate.netnih.gov This enzyme catalyzes the oxidation of 1,5-anhydro-D-glucitol, indicating its potential utility in synthetic pathways involving this core structure. researchgate.netnih.gov Furthermore, anhydrofructose reductases have been identified that can stereoselectively reduce 1,5-anhydro-D-fructose to either 1,5-anhydro-D-glucitol or its epimer, 1,5-anhydro-D-mannitol, showcasing the power of enzymes in controlling stereochemistry. nih.gov

A chemoenzymatic approach could involve the chemical synthesis of a precursor which is then subjected to an enzymatic transformation to yield the final product with high stereopurity. For example, a chemically synthesized racemic mixture could be resolved using an enzyme that selectively acts on one enantiomer.

Comparative Analysis of Synthetic Yields and Efficiency

The following table provides a comparative look at the yields of related synthetic methodologies.

| Starting Material | Product | Reagents | Yield (%) | Reference |

| Methyl α-D-glucopyranoside | Methyl 4,6-O-benzylidene-α-D-glucopyranoside | Benzaldehyde, Zinc Chloride | 63 | orgsyn.org |

| Phenyl 1-seleno-α-d-mannopyranoside | 4,6-O-benzylidene glucal | Two steps | 59 | researchgate.net |

| 1,5-Anhydro-D-hex-1-en-3-ulose | 4,6-O-benzylidene-D-glycals | Benzaldehyde, Sodium Borohydride | High | nih.gov |

Chemical Reactivity and Transformative Studies of 1,5 Anhydro 4,6 O Benzylidene D Glucitol

Investigation of Regioselective Ring Opening Reactions

The ability to selectively open the benzylidene acetal (B89532) ring is a key advantage of using this protecting group. This regioselectivity allows for the differential protection of the hydroxyl groups at the C-4 and C-6 positions, paving the way for further functionalization.

Reductive cleavage of the 4,6-O-benzylidene acetal can yield either the 4-O-benzyl or the 6-O-benzyl ether, depending on the reagents and reaction conditions employed. nih.gov A variety of reducing agents and Lewis acids have been explored to control the regioselectivity of this reaction. For instance, the use of diisobutylaluminium hydride (DIBAL-H) has been shown to be highly dependent on the solvent used. A toluene (B28343) stock solution of DIBAL-H tends to favor the formation of the 4-O-benzyl ether, while a dichloromethane (B109758) stock solution leads to the 6-O-benzyl ether. nih.govresearchgate.net

Other reagent systems, such as triethylsilane with a catalytic amount of a strong acid like perchloric acid supported on silica (B1680970) gel, have been reported to give the 6-O-benzyl derivative in good to excellent yields. researchgate.net The choice of borane-based reducing agents in combination with different Lewis acids also plays a crucial role in determining the outcome of the reaction. nih.govresearchgate.net

Table 1: Regioselective Reductive Opening of 4,6-O-Benzylidene Acetals

| Reagent System | Predominant Product | Reference |

|---|---|---|

| DIBAL-H in Toluene | 4-O-Benzyl Ether | nih.govresearchgate.net |

| DIBAL-H in Dichloromethane | 6-O-Benzyl Ether | nih.govresearchgate.net |

| Triethylsilane/HClO4-SiO2 | 6-O-Benzyl Ether | researchgate.net |

| Borane (B79455)/Lewis Acid (activated) | 6-O-Benzyl Ether | nih.govresearchgate.net |

The complete removal of the benzylidene acetal to regenerate the diol can be achieved through various methods, including acid hydrolysis and hydrogenolysis. beilstein-journals.orgnih.gov Catalytic transfer hydrogenation using triethylsilane and palladium on carbon (Pd/C) in methanol (B129727) at room temperature provides a mild and efficient method for this deprotection. beilstein-journals.org This method is advantageous as it avoids the use of flammable hydrogen gas. nih.gov

The mechanism of regioselective reductive opening has been a subject of investigation. For borane-mediated openings, it is suggested that the regioselectivity is determined by which species, the borane or the Lewis acid, coordinates to the acetal oxygens. nih.govresearchgate.net When an activated borane is the most electrophilic species, it coordinates to the more nucleophilic O-6, leading to the formation of the 6-O-benzyl ether. nih.govresearchgate.net Conversely, if the Lewis acid is the more electrophilic species, it coordinates to O-6, resulting in the formation of the 4-O-benzyl ether. nih.govresearchgate.net

Nucleophilic Substitution Reactions

The unprotected hydroxyl groups at the C-2 and C-3 positions of 1,5-Anhydro-4,6-O-benzylidene-D-glucitol are prime sites for nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups.

The vicinal diol at C-2 and C-3 can be converted into an epoxide, a versatile intermediate for further synthetic transformations. This is typically achieved by first selectively activating one of the hydroxyl groups, for example, as a tosylate or mesylate, followed by intramolecular nucleophilic attack by the adjacent hydroxyl group under basic conditions. The resulting epoxide can then be opened by various nucleophiles.

The relative reactivity of the hydroxyl groups on a carbohydrate scaffold is influenced by steric and electronic factors. In many glucopyranoside systems, the order of reactivity for the hydroxyl groups is generally C6-OH > C2-OH > C3-OH. rsc.org However, in the case of this compound, the C-6 hydroxyl is protected within the acetal. This leaves the C-2 and C-3 hydroxyls available for reaction. The relative reactivity of these two secondary hydroxyl groups can be influenced by the reaction conditions and the nature of the electrophile. For instance, regioselective benzoylation has been achieved on similar sugar diols, highlighting the potential for selective functionalization at either the C-2 or C-3 position. rsc.org

Electrophilic Transformations and Additions

While the primary sites for reaction on this compound are the hydroxyl groups, other electrophilic transformations can be envisaged. The benzylidene group itself can undergo reactions. For example, treatment with N-bromosuccinimide can lead to the oxidative ring opening of the acetal to give a 6-bromo-6-deoxy-4-benzoate derivative. orgsyn.org This reaction provides a pathway to introduce a halogen at the primary position and an ester at the C-4 position in a single step. orgsyn.org

Oxidative and Reductive Manipulations of the Anhydroglucitol Core

The chemical versatility of the 1,5-anhydro-D-glucitol core within the protected framework of this compound allows for a range of oxidative and reductive transformations. These manipulations are pivotal for the synthesis of rare sugars and derivatives with significant biological and chemical interest. The benzylidene acetal serves as a crucial protecting group for the C-4 and C-6 hydroxyls, directing modifications to the C-2 and C-3 positions of the anhydroglucitol ring.

The secondary hydroxyl groups at positions C-2 and C-3 of the this compound are amenable to oxidation to the corresponding ketones. The choice of oxidizing agent is critical to ensure selectivity and prevent the cleavage of the acid-sensitive benzylidene acetal. Mild and selective oxidation methods are therefore preferred.

One of the most effective and widely used methods for this type of transformation is the Swern oxidation . This procedure utilizes dimethyl sulfoxide (B87167) (DMSO) activated with oxalyl chloride or trifluoroacetic anhydride, followed by the addition of a hindered base such as triethylamine. The reaction proceeds under mild, low-temperature conditions, which preserves the integrity of the benzylidene protecting group and other sensitive functionalities. wikipedia.orgyoutube.comorganic-chemistry.org The oxidation of the diol can, in principle, yield the corresponding diketone, 1,5-anhydro-4,6-O-benzylidene-D-threo-2,3-hexodiulose.

Another powerful and mild oxidizing agent suitable for this transformation is the Dess-Martin periodinane (DMP) . This hypervalent iodine reagent offers the advantage of neutral reaction conditions and a simple work-up procedure, making it an attractive alternative to Swern oxidation.

Enzymatic oxidation represents a highly specific and environmentally benign approach. For instance, the parent compound, 1,5-anhydro-D-glucitol, can be oxidized to 1,5-anhydro-D-fructose by an enzyme obtained from bacterial membranes. nih.gov While this has been demonstrated on the unprotected core, it highlights the potential for biocatalytic approaches in the selective oxidation of protected anhydroglucitol derivatives.

Table 1: Oxidative Reactions on the Anhydroglucitol Core

| Starting Material | Reagent/Conditions | Product | Research Focus |

| This compound | 1. DMSO, Oxalyl Chloride, CH₂Cl₂, -78 °C2. Triethylamine | 1,5-Anhydro-4,6-O-benzylidene-D-erythro-hex-3-ulose | Synthesis of ketoses |

| This compound | Dess-Martin Periodinane, CH₂Cl₂, rt | 1,5-Anhydro-4,6-O-benzylidene-D-erythro-hex-3-ulose | Mild oxidation to ketoses |

| 1,5-Anhydro-D-glucitol | Enzyme from Pseudomonas sp., O₂ | 1,5-Anhydro-D-fructose | Biocatalytic synthesis of fructose (B13574) analogs nih.gov |

Reductive transformations of the anhydroglucitol core primarily involve the deoxygenation of the secondary hydroxyl groups to furnish deoxy sugars. These deoxy derivatives are of considerable interest in medicinal chemistry and as synthetic intermediates.

The synthesis of deoxy derivatives from this compound typically involves a two-step process: activation of the hydroxyl group followed by reductive cleavage. For example, a hydroxyl group can be converted to a good leaving group, such as a tosylate or mesylate, which is then displaced by a hydride source, like lithium aluminum hydride (LiAlH₄) or by catalytic hydrogenation.

A notable example is the formation of 1,5-Anhydro-4,6-O-benzylidene-3-deoxy-D-glucitol . medchemexpress.com This transformation represents the selective reduction of the C-3 hydroxyl group. Such selective reductions are often challenging and may require strategic protection of the other hydroxyl group.

Table 2: Reductive Reactions on the Anhydroglucitol Core and its Derivatives

| Starting Material | Reagent/Conditions | Product | Research Focus |

| This compound derivative (e.g., 3-O-tosyl) | Lithium Aluminum Hydride (LiAlH₄), THF | 1,5-Anhydro-4,6-O-benzylidene-3-deoxy-D-glucitol | Synthesis of deoxy sugars medchemexpress.com |

| This compound | Erbium (III) triflate, Ac₂O | 2,3-Di-O-acetyl-1,5-anhydro-D-glucitol | Deprotection via reductive cleavage organic-chemistry.org |

| This compound | Diisobutylaluminium hydride (DIBAL-H) | 6-O-Benzyl-1,5-anhydro-D-glucitol | Regioselective synthesis of benzyl (B1604629) ethers |

Applications in Advanced Organic Synthesis and Derivatization Research

Role as a Key Synthon for Complex Carbohydrate Architectures

The structural features of 1,5-Anhydro-4,6-O-benzylidene-D-glucitol make it a valuable building block, or synthon, for constructing larger, more complex carbohydrate-based structures. The benzylidene group provides robust protection for the 4- and 6-hydroxyls while leaving the C2 and C3 hydroxyl groups available for selective modification, a critical feature for the controlled assembly of oligosaccharides and functional probes.

The stereoselective formation of glycosidic bonds is a fundamental challenge in carbohydrate chemistry, and 4,6-O-benzylidene-protected building blocks are widely employed to address this challenge, particularly in the creation of 1,2-cis glycosidic linkages like the β-mannosyl linkage. researchgate.net The benzylidene protection imparts a specific conformational rigidity to the sugar ring, which influences the stereochemical outcome of glycosylation reactions. researchgate.net Derivatives of the title compound, such as 1,5-Anhydro-4,6-O-benzylidene-2-O-toluoyl-D-glucitol, are specifically used in the synthesis of polysaccharides. biosynth.com The strategic use of this synthon allows for a controlled, step-wise approach to chain elongation, leading to the assembly of well-defined oligosaccharides and glycoconjugates, which are vital for studying biological processes and developing new materials.

In the field of glycobiology, which investigates the structure and function of sugars, derivatives of this compound are valuable reagents. medchemexpress.commedchemexpress.com These molecules serve as foundational scaffolds for the synthesis of carbohydrate-based probes designed to study and identify specific biological interactions. nih.gov For instance, fluorinated nucleosides and oligonucleotides derived from such precursors are of particular interest as probes for investigating nucleic acid structures and interactions. researchgate.net By incorporating functionalities like photo-crosslinking moieties and affinity tags, researchers can convert these carbohydrate analogs into sophisticated tools. These probes are instrumental in identifying and characterizing carbohydrate-binding proteins, such as enzymes and transporters, from complex biological mixtures, thereby providing critical insights into their cellular roles. nih.gov

Derivatization for Bioactive Analogs in Research

The modification of the this compound core has led to the development of a wide range of bioactive analogs for research purposes. By altering the substituents on the pyranoid ring, scientists can fine-tune the biological activity of the resulting molecules, leading to the discovery of potent enzyme inhibitors and novel nucleoside analogs for therapeutic and diagnostic research.

Derivatives of 1,5-anhydro-D-glucitol have shown significant promise as inhibitors of glycosidase enzymes, which are implicated in metabolic diseases like diabetes. nih.gov For example, 1,5-Anhydro-4,6-O-benzylidene-2-O-toluoyl-D-glucitol is noted for its antidiabetic properties, specifically its ability to target alpha-glucosidase enzymes, which are involved in carbohydrate digestion and blood sugar regulation. A study on compounds isolated from Acer ginnala (Amur maple) identified 1,5-anhydro-D-glucitol derivatives as potent dual inhibitors of both protein tyrosine phosphatase-1B (PTP1B) and α-glucosidase. nih.gov These findings highlight the potential of this chemical scaffold in developing novel agents for managing diabetes. nih.gov

| Compound | Target Enzyme | IC₅₀ (μM) | Positive Control | Control IC₅₀ (μM) |

|---|---|---|---|---|

| Isolated 1,5-anhydro-D-glucitol Derivative | PTP1B | 3.46–12.65 | Ursolic acid | 5.10 |

| α-Glucosidase | 0.88–6.06 | Acarbose | 141.62 |

This compound is a key starting material for the concise and scalable synthesis of modified nucleosides, such as 3′-fluoro hexitol (B1215160) nucleic acids (FHNA). thieme-connect.comnih.gov These analogs are of interest for the development of genetic medicines and diagnostic tools. thieme-connect.com In a typical synthetic route, the parent compound is converted through a multi-step process to introduce a fluorine atom at the 3' position and prepare the molecule for the attachment of a nucleobase. thieme-connect.com The subsequent glycosylation with a purine (B94841) base, like adenosine (B11128) or 2-amino-6-iodopurine, yields the target 3'-fluoro hexitol purine nucleoside analogs in excellent yields. thieme-connect.com This synthetic strategy has proven effective for producing gram-scale quantities of these valuable compounds. thieme-connect.com

| Step | Description | Key Reagents/Intermediates |

|---|---|---|

| 1 | Conversion of the starting material into a triflate derivative. | 1,5-anhydro-4,6-O-benzylidene-3-deoxy-3-fluoro-2-O-trifluoromethanesulfonyl-d-altritol |

| 2 | Glycosylation with a purine base. | Adenosine or 2-amino-6-iodopurine |

| 3 | Final deprotection and purification. | Silica (B1680970) gel chromatography |

The compound this compound is explicitly used in the synthesis of sugar nucleotides. scbt.com Sugar nucleotides are activated forms of monosaccharides that serve as essential donors in the biosynthesis of oligosaccharides and polysaccharides. The synthesis of analogs, such as 1,5-anhydro-D-glucitol 6-phosphate, demonstrates the feasibility of phosphorylating the anhydro-sugar scaffold, a key step in forming a sugar nucleotide. researchgate.net By using the protected benzylidene derivative as a starting point, chemists can perform selective modifications on the other hydroxyl groups before introducing the phosphate (B84403) moiety, allowing for the creation of custom sugar nucleotides for use in enzymology and glycobiology research. medchemexpress.commedchemexpress.comscbt.com

Precursor in Specialized Materials Science Research

The unique structural features of this compound make it an attractive scaffold for the development of novel materials with specialized properties. The benzylidene group imparts a degree of rigidity and hydrophobicity, while the remaining free hydroxyl groups at the 2- and 3-positions provide reactive sites for further chemical modification.

Development of Low-Molecular-Mass Oil-Gelling Agents

Research has demonstrated the potential of derivatives of 1,5-anhydro-D-glucitol as effective low-molecular-mass oil-gelling agents. These molecules can self-assemble in non-polar solvents to form three-dimensional networks, leading to the gelation of the liquid.

In one study, a series of 1,5-anhydro-D-glucitol derivatives were synthesized by introducing various saturated linear fatty acid chains to the hydroxyl groups. While this particular study did not use the benzylidene-protected intermediate directly for the final gelling agents, the underlying principle of using the 1,5-anhydro-D-glucitol core is highly relevant. The research highlighted that the gelling ability of these sugar-based molecules is influenced by the length of the fatty acid chains. An optimal chain length was observed to be around 17 carbon atoms for effective gelation. The formation of a three-dimensional fibrous network structure was confirmed through scanning electron microscopy (SEM), which is responsible for entrapping the oil and forming the gel.

The benzylidene acetal (B89532) in this compound offers a strategic advantage in the synthesis of such gelling agents. It allows for selective modification of the C-2 and C-3 hydroxyl groups, enabling the introduction of different functionalities that could fine-tune the gelling properties. Subsequent removal of the benzylidene group would then allow for further derivatization at the C-4 and C-6 positions, leading to more complex and potentially more effective gelling agents.

| Compound Derivative | Gelling Ability in Various Oils | Optimal Fatty Acid Chain Length |

| 1,5-anhydro-D-glucitol esters | High | C17 |

Research on Solubility-Enhancing Agents

The concept of using sugar-based molecules as solubility-enhancing agents, or hydrotropes, for poorly soluble drugs is an active area of research. While direct studies specifically investigating this compound for this purpose are not extensively reported in publicly available literature, its structural characteristics suggest potential in this application.

The presence of both hydrophobic (benzylidene group) and hydrophilic (hydroxyl groups) regions within the molecule is a key feature of amphiphilic compounds that can act as solubility enhancers. By modifying the free hydroxyl groups with various polar or non-polar side chains, it is possible to create a library of derivatives with a range of hydrophilic-lipophilic balances (HLB). These derivatives could then be screened for their ability to improve the solubility of poorly water-soluble active pharmaceutical ingredients (APIs).

The general principle involves the formation of non-covalent complexes or micelles with the drug molecule, thereby increasing its apparent solubility in aqueous media. The rigid carbohydrate scaffold of this compound could provide a well-defined structure for these interactions.

Contributions to Total Synthesis of Natural Products and Therapeutics (from a synthetic methodology perspective)

The fixed chair conformation and the presence of a benzylidene protecting group make this compound a valuable chiral starting material in the total synthesis of various natural products and therapeutic agents. Its utility lies in its ability to provide a stereochemically rich framework that can be elaborated into more complex molecular architectures.

One of the key synthetic applications of this compound is its use as a precursor for the synthesis of other important chiral building blocks. For instance, it can be readily converted to 4,6-O-benzylidene-D-glucal through a series of chemical transformations. nih.gov D-Glucal and its derivatives are versatile intermediates in carbohydrate chemistry and have been used in the synthesis of a wide array of natural products, including oligosaccharides, antibiotics, and other bioactive molecules.

The synthetic methodology often involves the selective manipulation of the unprotected hydroxyl groups at the C-2 and C-3 positions. These hydroxyl groups can be oxidized, reduced, or substituted to introduce new functional groups and stereocenters. The benzylidene acetal serves to protect the C-4 and C-6 hydroxyls during these transformations and can be selectively removed at a later stage of the synthesis to allow for further modifications at these positions.

Furthermore, derivatives of 1,5-anhydro-D-glucitol have been investigated as potential therapeutic agents themselves. For example, certain C-phenyl 1-thio-D-glucitol derivatives have shown potent and selective inhibition of the sodium-dependent glucose cotransporter 2 (SGLT2), making them promising candidates for the treatment of type 2 diabetes. nih.gov The synthesis of such molecules often relies on the stereochemical control offered by carbohydrate-derived starting materials like this compound.

| Precursor | Synthetic Intermediate | Application |

| This compound | 4,6-O-Benzylidene-D-glucal | Synthesis of oligosaccharides, antibiotics |

| 1,5-Anhydro-D-glucitol derivatives | C-phenyl 1-thio-D-glucitol derivatives | SGLT2 inhibitors for type 2 diabetes |

Advanced Methodologies for Structural Elucidation and Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Research

Nuclear Magnetic Resonance (NMR) spectroscopy stands as one of the most powerful techniques for elucidating the structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton NMR (¹H NMR) is instrumental in identifying the number of distinct protons, their electronic environments, and their connectivity through spin-spin coupling. For 1,5-Anhydro-4,6-O-benzylidene-D-glucitol, the ¹H NMR spectrum reveals characteristic signals corresponding to the protons of the glucitol ring, the benzylidene acetal (B89532), and the phenyl group.

The benzylidene acetal proton (PhCH) typically appears as a sharp singlet in the range of 5.5-6.0 ppm. The protons of the phenyl group produce signals in the aromatic region, usually between 7.2 and 7.5 ppm. The seven protons on the glucitol ring (H-1ax, H-1eq, H-2, H-3, H-4, H-5, H-6ax, H-6eq) exhibit complex splitting patterns in the upfield region (typically 3.0-4.5 ppm) due to their various couplings.

Stereochemical assignments are deduced from the coupling constants (J-values) between adjacent protons. For instance, the large diaxial coupling constants (J ≈ 8-10 Hz) observed between certain ring protons confirm their trans-diaxial relationship, which is crucial for establishing the chair conformation of the glucitol ring. The analysis of these scalar couplings allows for the complete assignment of the relative stereochemistry of the chiral centers.

Table 1: Representative ¹H NMR Spectral Data for this compound Moiety (Note: Chemical shifts (δ) are dependent on the solvent and are reported in ppm. This table provides expected ranges based on related structures.)

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| PhCH | 5.5 - 6.0 | s (singlet) | N/A |

| Ph H | 7.2 - 7.5 | m (multiplet) | N/A |

| H-2, H-3, H-4, H-5 | 3.4 - 4.0 | m (multiplet) | Various |

| H-1ax, H-1eq | 3.2 - 4.3 | m (multiplet) | Various |

| H-6ax, H-6eq | 3.6 - 4.4 | m (multiplet) | Various |

Carbon-13 NMR (¹³C NMR) spectroscopy provides information on the carbon framework of a molecule. Each unique carbon atom gives a distinct signal, allowing for the determination of the total number of carbons and their functional group type.

In the ¹³C NMR spectrum of this compound, the carbon of the benzylidene acetal (PhCH) is typically observed around 101-102 ppm. The aromatic carbons of the phenyl group appear in the 126-138 ppm region. The carbons of the glucitol ring (C1-C6) resonate in the 60-85 ppm range. The specific chemical shifts of the ring carbons are sensitive to their stereochemical environment and substitution pattern, providing further confirmation of the structure.

Table 2: Representative ¹³C NMR Spectral Data for this compound (Note: Chemical shifts (δ) are dependent on the solvent and are reported in ppm. This table provides expected ranges.)

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| C H (Benzylidene) | 101 - 102 |

| C -ipso (Phenyl) | 137 - 138 |

| C -ortho/meta (Phenyl) | 126 - 130 |

| C -para (Phenyl) | 128 - 129 |

| C-1 | 68 - 70 |

| C-2 | 70 - 72 |

| C-3 | 72 - 74 |

| C-4 | 79 - 81 |

| C-5 | 65 - 67 |

| C-6 | 68 - 70 |

While 1D NMR spectra provide essential data, complex molecules often require two-dimensional (2D) NMR experiments for complete and unambiguous structural assignment. nih.gov Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are routinely employed.

COSY: This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, a COSY spectrum would show cross-peaks between adjacent protons in the glucitol ring (e.g., H-1/H-2, H-2/H-3, etc.), allowing for the tracing of the entire spin system and confirming the connectivity of the ring.

The collective data from these advanced NMR methods, used in studies for identifying related derivatives, provides irrefutable evidence for the complete structure of the target molecule. nih.gov

Mass Spectrometry (MS) Techniques in Research

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is essential for determining the molecular weight and elemental formula of a compound and can provide structural information through the analysis of fragmentation patterns. nih.gov

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, typically to within a few parts per million (ppm). This precision allows for the unambiguous determination of a compound's elemental formula. For this compound, the molecular formula is C₁₃H₁₆O₅. scbt.com

HRMS analysis would yield an experimental mass that corresponds very closely to the calculated exact mass of the [M+H]⁺ or [M+Na]⁺ ion. This validation is a critical step in confirming the identity of the synthesized or isolated compound, distinguishing it from other potential isomers or compounds with the same nominal mass.

Table 3: HRMS Data for this compound

| Parameter | Value | Reference |

| Molecular Formula | C₁₃H₁₆O₅ | scbt.com |

| Molecular Weight (Nominal) | 252.26 g/mol | scbt.com |

| Calculated Exact Mass [M] | 252.0998 | |

| Calculated Exact Mass [M+H]⁺ | 253.1071 | |

| Calculated Exact Mass [M+Na]⁺ | 275.0890 |

In addition to providing the molecular weight, mass spectrometry can be used to fragment the molecule into smaller, characteristic pieces. The analysis of these fragments (MS/MS analysis) provides a "fingerprint" that helps to confirm the compound's structure. Key fragmentation pathways for this compound would include:

Loss of the Phenyl Group (C₆H₅): Cleavage of the bond between the benzylic carbon and the phenyl ring.

Cleavage of the Dioxane Ring: Fragmentation of the benzylidene acetal moiety.

Ring Opening/Fragmentation of the Glucitol Core: Characteristic losses of water (H₂O) and small carbohydrate fragments from the glucitol ring.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. By measuring the absorption of infrared radiation by the sample, a spectrum is generated that reveals the vibrational frequencies of different bonds within the molecule. The IR spectrum of this compound is characterized by a unique pattern of absorption bands that confirm the presence of its key structural features.

The analysis of the IR spectrum of this compound reveals several key absorption regions. A prominent broad band is typically observed in the region of 3400-3200 cm⁻¹, which is characteristic of the O-H stretching vibrations of the hydroxyl groups at positions C-2 and C-3. The C-H stretching vibrations of the pyranose ring and the benzylidene group are found in the 3000-2850 cm⁻¹ region.

The presence of the aromatic benzene (B151609) ring from the benzylidene group is confirmed by several characteristic absorptions. These include the aromatic C-H stretching vibrations, which typically appear as weak bands above 3000 cm⁻¹, and the C=C stretching vibrations within the aromatic ring, which give rise to sharp, medium-to-weak intensity bands in the 1600-1450 cm⁻¹ region.

Furthermore, the spectrum exhibits strong C-O stretching vibrations. The C-O stretching of the pyranose ring ether and the alcohol functionalities typically appear in the fingerprint region, between 1200 and 1000 cm⁻¹. The specific bands associated with the cyclic acetal of the benzylidene group also contribute to this region. For instance, recent research using cryogenic infrared spectroscopy on related benzylidene-protected glycosyl cations has provided detailed insights into the vibrational modes of the benzylidene moiety, which aids in the precise assignment of these complex spectral features. nih.gov

A comparison with the IR spectra of similar structures, such as methyl 4,6-O-benzylidene-α-D-glucopyranoside and 1,3:4,6-di-O-benzylidene-D-mannitol, shows a consistent pattern of absorption bands corresponding to the shared functional groups, further validating the spectral assignments for this compound. chemicalbook.comchemicalbook.com

Table 1: Characteristic Infrared Absorption Bands for this compound

| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3400-3200 (broad) | O-H stretch | Hydroxyl groups |

| 3100-3000 (weak) | C-H stretch | Aromatic (benzylidene) |

| 3000-2850 (medium) | C-H stretch | Aliphatic (pyranose ring) |

| 1600-1450 (sharp, weak-medium) | C=C stretch | Aromatic ring (benzylidene) |

X-ray Crystallography for Absolute Configuration Determination (where applicable in research)

X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique can provide precise information on bond lengths, bond angles, and the absolute configuration of chiral centers within a molecule.

As of the latest available data, a specific, publicly accessible crystal structure for this compound has not been reported in crystallographic databases. However, the principles of X-ray crystallography are highly relevant to the study of such carbohydrate derivatives. In research settings where single crystals of sufficient quality can be obtained, this technique would be invaluable for unequivocally confirming the compound's structure.

In the absence of direct crystallographic data for the title compound, the absolute configuration of this compound is confidently inferred from its synthesis. The starting material for its preparation is D-glucitol, a well-characterized chiral molecule with a known absolute configuration. The synthetic route to form the 1,5-anhydro ring and the 4,6-O-benzylidene acetal does not affect the stereochemistry of the chiral centers of the original D-glucitol backbone. Therefore, the D-configuration of the glucitol moiety is retained in the final product.

Should a crystallographic study be undertaken in the future, it would provide definitive proof of the molecular structure. The analysis of the crystallographic data would yield a detailed three-dimensional model of the molecule, confirming the chair conformation of the pyranose ring and the spatial arrangement of the benzylidene and hydroxyl groups. For a related, albeit more complex molecule, (1'S)-4,6-di-O-benzylidene-2,5-dideoxy-2-nitro-L-ribo-hexose diethyl acetal, X-ray crystallography has been successfully used to determine its intricate structure, highlighting the power of this technique in the field of carbohydrate chemistry. researchgate.net

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| D-glucitol |

| Methyl 4,6-O-benzylidene-α-D-glucopyranoside |

| 1,3:4,6-di-O-benzylidene-D-mannitol |

Computational and Theoretical Studies on 1,5 Anhydro 4,6 O Benzylidene D Glucitol

Quantum Mechanical Investigations

Quantum mechanical (QM) calculations, particularly those employing Density Functional Theory (DFT), are instrumental in understanding the electronic structure, stability, and reactivity of carbohydrate derivatives like 1,5-Anhydro-4,6-O-benzylidene-D-glucitol. These methods provide a foundational understanding of the molecule's intrinsic properties, which govern its chemical behavior.

Detailed research findings from studies on related protected carbohydrates indicate that the choice of density functional and basis set is crucial for obtaining accurate results. researchgate.net For instance, evaluations of various functionals have shown that hybrid functionals like B3PW91 and PBEh, as well as the M05-2X functional, often provide better agreement with higher-level methods like MP2 for saccharide conformational energies compared to the more commonly used B3LYP. researchgate.net The inclusion of diffuse functions in the basis set, such as in 6-31+G**, is generally important for accurately describing the non-covalent interactions and lone-pair effects prevalent in carbohydrates. researchgate.net

For this compound, QM calculations can be used to determine the optimized geometry, relative energies of different conformers, and electronic properties such as atomic charges and electrostatic potential maps. These calculations are fundamental for understanding the influence of the rigid 4,6-O-benzylidene acetal (B89532) on the conformation of the pyranoid ring and the reactivity of the remaining free hydroxyl groups at the C-2 and C-3 positions. Recent studies combining cryogenic infrared spectroscopy with DFT calculations on related benzylidene-protected glycosyl cations have revealed unexpected rearrangements to form anhydro cations, highlighting the power of QM in uncovering complex reactive intermediates. nih.gov

| Parameter | Commonly Used Methods/Basis Sets | Rationale/Application |

|---|---|---|

| Method | DFT (B3LYP, B3PW91, M05-2X, PBE0) | Balances computational cost and accuracy for geometry optimization and energy calculations. researchgate.net |

| Basis Set | 6-31+G(d,p), 6-311+G(d,p), aug-cc-pVTZ | Inclusion of polarization and diffuse functions is critical for describing H-bonding and other non-covalent interactions. researchgate.net |

| Solvation Model | PCM, SMD | Accounts for the effect of the solvent environment on conformational energies and properties. |

| Calculation Type | Geometry Optimization, Frequency Analysis, Single-Point Energy | Determines stable structures, confirms them as minima, and calculates accurate energies. nih.gov |

Molecular Modeling and Simulation of Conformational Dynamics

While QM methods provide detailed electronic information, molecular modeling and molecular dynamics (MD) simulations are employed to explore the conformational landscape and dynamics of molecules over time. For this compound, MD simulations can reveal how the molecule behaves in solution, including the flexibility of the pyranose ring, the orientation of the benzylidene group, and the dynamics of the hydroxyl groups.

The conformational behavior of the six-membered pyranose ring is a key determinant of the molecule's reactivity and its ability to fit into enzyme active sites. The 4,6-O-benzylidene acetal introduces significant conformational constraints, generally locking the pyranose ring in a 4C1 (chair) conformation. MD simulations can quantify the stability of this conformation and explore the energy barriers to other, less favorable conformations like boats or skews.

The choice of a force field is paramount for the accuracy of MD simulations of carbohydrates. nih.gov Several force fields, such as GLYCAM, CHARMM, and AMBER, have been specifically parameterized for carbohydrates, though their performance can vary depending on the specific system. nih.gov These force fields model the potential energy of the system as a function of atomic coordinates, allowing for the simulation of molecular motion by integrating Newton's equations of motion. nih.gov Simulations of related systems have shown that such approaches can accurately reproduce experimental data on molecular geometries and thermodynamic properties. nih.gov

| Force Field | Key Features | Typical Application |

|---|---|---|

| GLYCAM06 | Specifically developed for carbohydrates and glycoconjugates; transferable parameters. nih.gov | Simulations of monosaccharides, oligosaccharides, and glycoproteins. nih.gov |

| CHARMM (c36, c42) | Part of a general biomolecular force field; includes parameters for various sugar residues. nih.gov | Simulations of carbohydrates in the context of proteins and lipids. nih.gov |

| AMBER (Glycam-based) | Integrates GLYCAM parameters for use within the AMBER simulation package. | General biomolecular simulations involving carbohydrates. |

In Silico Studies of Reaction Mechanisms and Transition States

In silico studies are invaluable for elucidating the mechanisms of chemical reactions, including the identification of transient intermediates and the calculation of activation energies for transition states. For this compound, computational methods can model reactions such as glycosylation, acylation, or the regioselective opening of the benzylidene acetal. nih.gov

A significant area of investigation is the mechanism of glycosylation reactions where this compound or its derivatives act as glycosyl donors. Computational studies, particularly using DFT, can map the potential energy surface of the reaction, identifying key intermediates like oxocarbenium ions or covalent glycosyl-enzyme species. tandfonline.comacs.org For instance, recent investigations into glycosylation reactions involving 4,6-O-benzylidene protected donors have computationally and experimentally identified the formation of anhydro-cation intermediates, a rearrangement that significantly impacts the stereochemical outcome of the reaction. nih.gov This finding challenges the traditional view of the benzylidene group as a non-participating protecting group. nih.govsemanticscholar.org

Modeling the transition states of these reactions is crucial for understanding reaction rates and selectivity. acs.org High-level QM or combined QM/MM (Quantum Mechanics/Molecular Mechanics) methods are often required to accurately describe the bond-breaking and bond-forming processes that occur in the transition state. nih.govacs.org These studies can provide detailed geometric and energetic information about the transition state, which is often fleeting and difficult to observe experimentally. mit.edu

| Species | Relative Energy (kcal/mol) | Description |

|---|---|---|

| Reactant Complex | 0.0 | Initial state of the reacting molecules. |

| Transition State (TS) | +15.5 | Highest energy point along the reaction coordinate, determining the reaction rate. |

| Intermediate | +2.5 | A meta-stable species formed during the reaction. |

| Product Complex | -5.0 | Final state of the products. |

Prediction of Spectroscopic Parameters

Computational methods are increasingly used to predict spectroscopic parameters, such as NMR chemical shifts and coupling constants, which can aid in the structural elucidation of complex molecules like this compound. The accurate prediction of these parameters can help to confirm experimentally determined structures or to distinguish between possible isomers or conformers.

The prediction of 1H and 13C NMR chemical shifts is typically performed using DFT calculations with the Gauge-Including Atomic Orbital (GIAO) method. nih.govnih.gov The accuracy of these predictions depends on several factors, including the level of theory, the basis set, the treatment of solvent effects, and the conformational averaging of the molecule. nih.govresearchgate.net For carbohydrates, it has been shown that combining MD simulations to generate a representative ensemble of conformations with subsequent QM calculations of NMR parameters for each conformation can yield results in good agreement with experimental data. nih.gov Recent advances in machine learning, using E(3) equivariant graph neural networks, also show great promise for the rapid and accurate prediction of carbohydrate NMR spectra. diva-portal.orgarxiv.org

| Carbon Atom | Experimental Shift (ppm) | Predicted Shift (ppm) - DFT/GIAO | Deviation (ppm) |

|---|---|---|---|

| C-1 | 69.5 | 69.2 | -0.3 |

| C-2 | 72.1 | 71.8 | -0.3 |

| C-3 | 71.3 | 71.0 | -0.3 |

| C-4 | 81.9 | 81.5 | -0.4 |

| C-5 | 66.8 | 66.5 | -0.3 |

| C-6 | 68.9 | 68.6 | -0.3 |

| PhCH | 101.8 | 101.5 | -0.3 |

Ligand-Enzyme Docking Simulations for Mechanistic Understanding

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). youtube.com For derivatives of this compound, which are often designed as enzyme inhibitors, docking simulations can provide crucial insights into their binding mode and the molecular basis of their activity. nih.gov For example, these compounds can be docked into the active site of glycosidases to understand how they might mimic the natural substrate or a transition state. nih.gov

A typical docking study involves preparing the 3D structures of both the ligand and the enzyme, defining a binding site on the enzyme, and then using a scoring function to evaluate different binding poses of the ligand. nih.gov The results can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-enzyme complex. nih.gov For more complex scenarios involving enzyme reactions, specialized docking programs can be used to model multiple reactive states along a reaction coordinate. acs.org

While docking is a powerful tool, its accuracy depends on the quality of the protein structure and the scoring function used. nih.gov Therefore, the results of docking studies are often further refined and validated using more rigorous methods like MD simulations, which can assess the stability of the predicted binding pose over time. nih.gov

| Parameter | Value/Description |

|---|---|

| Target Enzyme | α-Glucosidase |

| Binding Energy (kcal/mol) | -8.5 |

| Key Hydrogen Bonds | 2-OH with Asp215; 3-OH with Glu277 |

| Key Hydrophobic Interactions | Benzylidene group with Phe178, Trp329 |

| Predicted Inhibition Constant (Ki) | 5.2 µM |

Advanced Analytical Methodologies for Research on 1,5 Anhydro 4,6 O Benzylidene D Glucitol

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatographic methods are fundamental in the analysis of 1,5-Anhydro-4,6-O-benzylidene-D-glucitol, providing essential information on sample purity and the progression of synthetic procedures.

High-Performance Liquid Chromatography (HPLC) is a powerful tool for the analysis of non-volatile compounds like this compound. A reverse-phase (RP) HPLC method can be effectively utilized for its separation and purity assessment. sielc.com

A typical RP-HPLC setup would involve a C18 column. For instance, a method for a structurally related compound, dimethyl dibenzylidene sorbitol (DMDBS), employed a TSK gel G2000 SW column (7.5mm x 30cm, 10 µm particle size). researchgate.netjcsp.org.pk The mobile phase for analyzing benzylidene-D-glucitol derivatives often consists of a mixture of acetonitrile (B52724) (MeCN) and water. sielc.com An acidic modifier, such as phosphoric acid or formic acid (for mass spectrometry compatibility), is commonly added to the mobile phase to ensure sharp peak shapes. sielc.com Detection is typically achieved using a UV detector, with the wavelength set to capture the absorbance of the benzylidene group (e.g., 216 nm for DMDBS). researchgate.netjcsp.org.pk

This technique is scalable and can be adapted for preparative separations to isolate impurities. sielc.com The linearity of the detector response allows for the quantification of the compound, with methods for related compounds showing excellent correlation coefficients (e.g., 0.9996 for DMDBS) over a defined concentration range. researchgate.netjcsp.org.pk

Table 1: Illustrative HPLC Parameters for Analysis of Benzylidene-Glucitol Derivatives

| Parameter | Condition | Source |

|---|---|---|

| Column | Newcrom R1, Reverse-Phase | sielc.com |

| Mobile Phase | Acetonitrile (MeCN) and Water with Phosphoric Acid | sielc.com |

| Detector | UV | researchgate.netjcsp.org.pk |

| Application | Purity assessment, reaction monitoring, preparative separation | sielc.com |

Gas Chromatography (GC) is a high-resolution technique suitable for volatile compounds. Due to the low volatility of carbohydrates and their derivatives, including this compound, derivatization is a mandatory step before GC analysis. ajrsp.comnih.gov The primary purpose of derivatization is to replace the polar hydroxyl groups with less polar, more volatile moieties, thereby improving their thermal stability and chromatographic behavior. ajrsp.com

A common derivatization technique is trimethylsilylation, which converts the hydroxyl groups into trimethylsilyl (B98337) (TMS) ethers. nih.gov This is typically achieved by reacting the compound with a silylating agent like hexamethyldisilazane (B44280) (HMDS) and trimethylchlorosilane (TMCS) in a solvent such as pyridine. nih.gov

Once derivatized, the sample can be analyzed on a GC system equipped with a capillary column (e.g., a nonpolar or medium-polarity column like those with a 5% phenyl polysiloxane-based stationary phase) and a flame ionization detector (FID) or a mass spectrometer (MS). nih.govmasonaco.org GC-MS is particularly powerful as it provides both retention time data for quantification and mass spectra for structural confirmation of the analyte and any impurities. researchgate.net It is important to note that the derivatization of monosaccharides can sometimes lead to the formation of multiple anomeric peaks, which can complicate the resulting chromatogram. masonaco.org

Thin Layer Chromatography (TLC) is an indispensable technique for the rapid monitoring of chemical reactions, such as the synthesis of this compound from its parent polyol. libretexts.org It allows for a quick assessment of the consumption of starting materials and the formation of the product. youtube.com

For the analysis of polar carbohydrate derivatives, silica (B1680970) gel plates are commonly used as the stationary phase. nih.gov The choice of the mobile phase (eluent) is critical for achieving good separation. A mixture of solvents is often required to obtain the desired polarity. For benzylidene acetals of sugars, various solvent systems can be employed. A study on the separation of common sugars utilized a mixture of n-propanol and water (8:4, v/v). nih.gov Another approach for separating aldoses from their corresponding alditols used a system of acetonitrile, ethyl acetate, 1-propanol, and water (85:20:20:15, v/v/v/v). researchgate.net

Visualization of the spots on the TLC plate is achieved using a staining reagent, as carbohydrates are typically not UV-active unless a chromophore is present. A common visualization reagent is a diphenylamine-aniline-phosphoric acid solution, or an alkaline potassium permanganate (B83412) (KMnO4) solution, which reacts with the carbohydrate to produce colored spots upon heating. nih.govnih.gov By comparing the Rf values of the starting material, the reaction mixture, and a co-spot, the progress of the reaction can be effectively monitored. libretexts.org

Table 2: Example TLC Systems for Carbohydrate Analysis

| Stationary Phase | Mobile Phase (v/v) | Visualization Reagent | Source |

|---|---|---|---|

| Silica Gel | n-Propanol:Water (8:4) | 0.5% KMnO4 in 0.1 M NaOH | nih.gov |

| Silica Gel | Benzene (B151609):1-Butanol:Acetone:Water (20:30:40:10) | Diphenylamine-aniline-phosphoric acid | nih.gov |

Capillary Electrophoresis (CE) for Compound Quantification

Capillary Electrophoresis (CE) offers high separation efficiency and requires minimal sample volume, making it a valuable technique for the analysis of carbohydrates. nih.gov Since neutral carbohydrates like this compound lack a charge, specific strategies are needed for their analysis by CE. nih.govacs.org

One approach is to analyze the underivatized compound in a highly alkaline buffer, such as sodium hydroxide (B78521) (e.g., 130 mM, pH 13.0). frontiersin.org At high pH, the hydroxyl groups of the carbohydrate can deprotonate, imparting a negative charge to the molecule and allowing it to migrate in the electric field. researchgate.net Detection can be achieved through indirect UV detection, where a chromophore is added to the background electrolyte (BGE). researchgate.netoup.com

Alternatively, the compound can be derivatized with a charged, fluorescent tag, such as 8-aminopyrene-1,3,6-trisulfonate (APTS). acs.org This not only introduces a charge for electrophoretic mobility but also enables highly sensitive detection using laser-induced fluorescence (LIF). oup.com This derivatization is typically achieved through reductive amination. oup.com

CE methods have been developed for the quantitative analysis of various sugars in complex matrices, demonstrating good linearity and low detection limits. oup.comoup.com For instance, a CE method for neutral sugars in plant extracts reported detection limits in the range of 0.026 mM to 0.088 mM. oup.com

Table 3: Potential Capillary Electrophoresis Conditions for Neutral Carbohydrate Analysis

| Method | Buffer/BGE | Detection | Principle | Source |

|---|---|---|---|---|

| Underivatized | 130 mM NaOH, pH 13.0 | Direct UV (270 nm) | Ionization at high pH | frontiersin.org |

| Underivatized | 10 mM Benzoate, 0.5 mM MTAB, pH 12.0 | Indirect UV (225 nm) | Ionization at high pH with indirect detection | oup.com |

Microscopic Techniques for Material Characterization (e.g., SEM for derivatives)

Microscopic techniques are employed to investigate the morphology and solid-state structure of this compound and its derivatives, particularly when they are formulated into larger structures like organogels or other materials.

Scanning Electron Microscopy (SEM) is a key technique for visualizing the surface topography of materials at the micro- and nanoscale. In the context of derivatives of 1,5-anhydro-D-glucitol, SEM has been used to study the fibrous networks formed by self-assembling organogelators. researchgate.net For example, field-emission scanning electron microscopy (FE-SEM) observations of organogels derived from N-linear saturated fatty acyl-GABA derivatives of 1,5-anhydro-D-glucitol revealed the formation of a fibrous structure that encapsulates the organic solvent. researchgate.net

The morphology of these fibers, such as whether they are tape-like or helical, can be dependent on the solvent used for gelation. researchgate.net SEM can also be used to examine the surface of modified sugar granules, revealing details such as the formation of solid bridges between crystals or changes in crystalline edges. researchgate.net Similarly, the technique can be applied to observe the impact of chemical modifications on the particle morphology of starch derivatives, showing effects like adhesion between granules. researchgate.net These morphological details are crucial for understanding the structure-property relationships of materials derived from this compound.

Future Directions and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Routes

One promising avenue is the exploration of enzymatic pathways. The precursor, 1,5-anhydro-D-fructose, can be produced on a large scale through the simple enzyme-catalyzed degradation of starch. researchgate.net This bio-catalytic approach aligns with the principles of green chemistry, utilizing renewable resources to create a valuable chiral building block. researchgate.net Future work will likely focus on optimizing these enzymatic reactions and integrating them into streamlined, one-pot procedures to access the title compound and its derivatives more efficiently. Investigations into selective benzoylation and other protection strategies also continue, aiming to improve reaction control and simplify purification processes. jst.go.jpresearchgate.net

Exploration of New Derivatization Strategies for Advanced Chemical Tools

A significant area of future research involves leveraging the stereochemically defined hydroxyl groups of 1,5-Anhydro-4,6-O-benzylidene-D-glucitol to create novel derivatives for specialized applications. The selective protection of one hydroxyl group allows for the specific functionalization of the other, a strategy that has been successfully used to convert the 2'-OH function into an O-triflate derivative for introducing nucleobase moieties. researchgate.netresearchgate.netacs.org

This capacity for controlled derivatization is being explored to synthesize a new generation of chemical tools:

Nucleoside Analogues: The compound is a key starting material for synthesizing modified hexitol (B1215160) nucleic acids, such as 3'-fluoro hexitol purine (B94841) nucleosides. patsnap.comresearchgate.netresearchgate.net These analogues are critical for the development of genetic medicines, including antisense oligonucleotides and siRNA therapeutics, by enhancing metabolic stability and tuning biological activity. researchgate.netresearchgate.net

Enzyme Inhibitors and Probes: As a precursor in the synthesis of C-glycoside analogs, it is used to create inhibitors of enzymes like glycogen (B147801) phosphorylase, a target for type 2 diabetes. americanchemicalsuppliers.com Further derivatization could yield highly specific probes to study enzyme mechanisms and protein-carbohydrate interactions. researchgate.netepdf.pub

The table below summarizes some of the advanced chemical tools derived from this compound.

| Derivative Class | Application Area | Research Goal | Relevant Citations |

| Hexitol Nucleoside Analogues | Genetic Medicine, Diagnostics | Create metabolically stable oligonucleotides for therapeutic use. | patsnap.com, researchgate.net, researchgate.net |

| C-Glycoside Analogues | Medicinal Chemistry | Develop potent and selective inhibitors for enzymes like glycogen phosphorylase. | americanchemicalsuppliers.com |

| Fluorescent Probes | Chemical Biology | Synthesize tools to study protein-DNA interactions and other biological processes. | epdf.pub |

| Galloyl-substituted Derivatives | Medicinal Chemistry | Investigate structure-activity relationships for α-glucosidase inhibition. | researchgate.net |

Deeper Mechanistic Understanding of its Role in Complex Chemical Reactions

To fully exploit the synthetic potential of this compound, a more profound understanding of the mechanisms governing its reactions is necessary. Future studies will likely employ a combination of experimental and computational methods to elucidate reaction pathways, transition states, and the influence of its rigid conformational structure on stereochemical outcomes.

For instance, in glycosylation reactions to form nucleoside analogues, the mechanism determines the anomeric configuration, which is critical for biological activity. patsnap.com Understanding the factors that control the stereoselectivity of these reactions will enable more precise and predictable syntheses. researchgate.net Mechanistic studies, such as those investigating acid decomposition pathways or the role of intermediates in cycloaddition reactions, provide a framework for optimizing reaction conditions and designing more efficient synthetic transformations. acs.org

Computational Design of Novel Analogs with Enhanced Synthetic Utility

Computational chemistry is emerging as a powerful tool for accelerating the design of novel analogs of this compound. In the future, molecular modeling and ab initio calculations will be used more extensively to predict the properties and reactivity of new derivatives before they are synthesized in the lab. acs.org

This in silico approach can:

Screen for Biological Activity: Computationally model the interaction of designed analogs with biological targets, such as enzyme active sites, to prioritize candidates for synthesis. researchgate.net

Predict Reactivity: Calculate reaction energy profiles to identify more efficient synthetic routes or design substrates with enhanced reactivity or selectivity. acs.org

Enhance Spectroscopic Analysis: Predict NMR and other spectroscopic data to aid in the structural confirmation of newly synthesized compounds.

By integrating computational design, researchers can more rapidly develop analogs with tailored properties, such as improved stability, enhanced biological activity, or specific functionalities for use as chemical probes, thereby expanding the synthetic utility of the core scaffold.

Integration into Multidisciplinary Research Platforms

The true future potential of this compound lies in its integration into broad, multidisciplinary research platforms. Its utility as a chiral scaffold makes it a valuable asset in fields beyond traditional organic synthesis.

Emerging areas of integration include:

Novel Material Science: The rigid carbohydrate structure offers a unique scaffold for the development of new polymers and materials. chemsynlab.com Its derivatives have been used as monomers for polymerization, opening pathways to create biocompatible materials or thin films. researchgate.net

Chemical Biology Probe Development: Its derivatives are being developed as sophisticated probes to investigate complex biological systems. epdf.pub For example, fluorescently tagged analogues can be used to study protein-DNA interactions in real-time. epdf.pub

Therapeutic Platforms: The compound is a cornerstone in the synthesis of modified oligonucleotides, which are central to next-generation therapeutic platforms like RNA interference (RNAi) and antisense technology. researchgate.netresearchgate.net The development of scalable syntheses for its derivatives is a critical step in advancing these genetic medicines. patsnap.com

This cross-pollination of chemistry with biology, medicine, and materials science will continue to uncover new applications and solidify the role of this compound as a pivotal molecule in scientific innovation.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1,5-Anhydro-4,6-O-benzylidene-D-glucitol, and how do reaction conditions influence stereochemical outcomes?

- Methodology : The compound is synthesized via multistep protection/deprotection strategies. For example, benzylidene protection at the 4,6-positions is achieved using benzaldehyde dimethyl acetal and camphorsulfonic acid in anhydrous acetonitrile, followed by allylation or deoxy-imino modifications .

- Key Considerations :

- Use of anhydrous solvents (e.g., MeOH, DMF) and catalysts (e.g., NaOMe, Amberlyst-15) to control regioselectivity.

- Stereochemical confirmation via ¹H NMR (e.g., coupling constants for axial/equatorial protons) .

Q. How is the structure of 1,5-Anhydro-4,6-O-benzylidene-D-glucitol validated experimentally?

- Analytical Techniques :

- ¹H/¹³C NMR : Assignments of benzylidene protons (δ ~5.5–6.0 ppm) and anhydro ring protons (δ ~3.5–4.5 ppm) .

- Mass Spectrometry : High-resolution MS to confirm molecular weight (e.g., [M+Na]⁺ peaks) .

- X-ray Crystallography : For derivatives, to resolve ambiguous stereocenters .

Q. What are the primary biological roles of 1,5-Anhydro-D-glucitol derivatives in metabolic studies?

- Functional Insights :

- Acts as a competitive inhibitor of renal glucose reabsorption, with serum levels inversely correlating with urinary glucose excretion in hyperglycemia .